molecular formula C11H16ClN5O2 B1296127 2-Chloro-4,6-dimorpholino-1,3,5-triazine CAS No. 7597-22-0

2-Chloro-4,6-dimorpholino-1,3,5-triazine

Cat. No. B1296127
Key on ui cas rn: 7597-22-0
M. Wt: 285.73 g/mol
InChI Key: WYCCBNGHFYBVOM-UHFFFAOYSA-N
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Patent
US08748421B2

Procedure details

To a stirred solution of cyanuric chloride (18.4 g, 10 mmol) in acetone (100 ml) and crushed ice (500 g), a mixture of triethylamine (30.0 g, excess) and morpholine (17.4 g, 20 mmol) was added at −10° C. After the addition, reaction mixture was stirred at room temperature and for 1 hour and diluted with 50 ml water. Separated white solid was filtered and washed with water. The white solid was dried and filtered. The crude product was found to be pure and taken to next step without purification. Yield: 25 g, 87%; (M+H) 286.7
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].C([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])C.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.CC(C)=[O:25]>O>[Cl:3][C:2]1[N:1]=[C:8]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[N:7]=[C:5]([N:12]2[CH2:13][CH2:14][O:25][CH2:16][CH2:15]2)[N:4]=1

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.4 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature and for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −10° C
ADDITION
Type
ADDITION
Details
After the addition, reaction mixture
CUSTOM
Type
CUSTOM
Details
Separated white solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The white solid was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
taken to next step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=NC(=N1)N1CCOCC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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